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Compound of Interest

Compound Name: 1-Chlorobutan-2-ol

Cat. No.: B167632 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 1-chlorobutan-2-
ol, a significant chemical intermediate in various synthetic processes. The document is

intended for researchers, scientists, and professionals in drug development, offering a detailed

analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-chlorobutan-2-ol, providing a

quantitative reference for compound identification and characterization.

¹H NMR Data (Predicted)
Due to the limited availability of experimental spectra in public databases, the following ¹H NMR

data is based on computational predictions. These values provide an estimation of the

expected chemical shifts, multiplicities, and coupling constants.
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Proton Chemical Shift (ppm) Multiplicity
Coupling Constant

(J) in Hz

H on C4 (CH₃) ~1.05 Triplet ~7.4

H on C3 (CH₂) ~1.65 Multiplet -

H on C2 (CHOH) ~3.85 Multiplet -

H on C1 (CH₂Cl) ~3.60 Multiplet -

OH Variable Singlet (broad) -

Note: The chemical shift of the hydroxyl (OH) proton is highly dependent on the solvent,

concentration, and temperature.

¹³C NMR Data
The ¹³C NMR spectral data provides insight into the carbon framework of the molecule.[1]

Carbon Chemical Shift (ppm)

C4 (CH₃) ~10.0

C3 (CH₂) ~26.5

C1 (CH₂Cl) ~51.0

C2 (CHOH) ~71.0

Source: Wiley-VCH GmbH, retrieved from PubChem.[1]

Infrared (IR) Spectroscopy Data
The IR spectrum of 1-chlorobutan-2-ol is characterized by the vibrational frequencies of its

functional groups. The following table lists the expected characteristic absorption bands.
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Vibrational Mode Wavenumber (cm⁻¹) Intensity

O-H stretch (alcohol) ~3400 Strong, Broad

C-H stretch (alkane) ~2960-2870 Strong

C-O stretch (secondary

alcohol)
~1100 Strong

C-Cl stretch ~750-650 Strong

Mass Spectrometry (MS) Data
The mass spectrum of 1-chlorobutan-2-ol provides information about its molecular weight and

fragmentation pattern under electron ionization.[1]

m/z Relative Intensity Proposed Fragment

59 100% [CH₃CH₂CHOH]⁺

31 High [CH₂OH]⁺

79 High
[M - CH₃CH₂]⁺ (containing

³⁵Cl)

81 High
[M - CH₃CH₂]⁺ (containing

³⁷Cl)

Source: NIST Mass Spectrometry Data Center, retrieved from PubChem.[1]

Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the

spectroscopic data presented. These protocols are adaptable for 1-chlorobutan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Dissolve approximately 10-20 mg of 1-chlorobutan-2-ol in a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved and the solution is homogeneous.

If necessary, filter the solution to remove any particulate matter.

Data Acquisition (¹H and ¹³C NMR):

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Temperature: Standard probe temperature (e.g., 298 K).

¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Typical parameters include a 90° pulse, a spectral width of 200-220 ppm, and a longer

acquisition time or a higher number of scans compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of neat 1-chlorobutan-2-ol onto the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin

film between the plates.

Ensure there are no air bubbles trapped in the film.
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Data Acquisition:

Instrument: A Fourier-Transform Infrared Spectrometer.

Mode: Transmission.

Spectral Range: Typically 4000-400 cm⁻¹.

Procedure:

Record a background spectrum of the empty spectrometer.

Place the prepared salt plates in the sample holder.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 1-chlorobutan-2-ol in a volatile organic solvent (e.g.,

dichloromethane or methanol). The concentration should be optimized for the instrument's

sensitivity.

Data Acquisition:

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

GC Conditions:

Column: A suitable capillary column for the separation of volatile polar compounds (e.g., a

DB-5ms or equivalent).

Injector Temperature: Typically 250 °C.

Oven Temperature Program: An initial temperature of around 50-70 °C, held for a few

minutes, followed by a ramp to a final temperature of 200-250 °C. The specific program
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should be optimized to achieve good separation.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from a low m/z (e.g., 30) to a value greater than the molecular weight

of the compound (e.g., 150).

Ion Source Temperature: Typically 230 °C.

Quadrupole Temperature: Typically 150 °C.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 1-chlorobutan-2-ol.
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Spectroscopic Analysis Workflow for 1-Chlorobutan-2-ol
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 1-Chlorobutan-2-ol | C4H9ClO | CID 547687 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 1-Chlorobutan-2-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167632#spectroscopic-data-for-1-chlorobutan-2-ol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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